5-HT6 Receptor Antagonist Activity: Anisacril Shows Quantifiable IC50 While Comparator Antimigraine Agents Lack Characterized 5-HT6 Affinity
Anisacril demonstrates antagonist activity at the human recombinant 5-HT6 receptor with an IC50 of 1380 nM in a functional cAMP production inhibition assay [1]. In contrast, classical serotonin antagonists used in migraine—methysergide, pizotifen, and cyproheptadine—have no reported 5-HT6 receptor affinity data in the peer-reviewed literature; their receptor profiling studies focus predominantly on 5-HT1A and 5-HT2 subtypes, with only methysergide showing high affinity (120 ± 60 nM) at non-5-HT1A cortical sites [2]. This represents a qualitative difference in receptor engagement profile rather than a potency comparison.
| Evidence Dimension | 5-HT6 receptor antagonism (functional IC50) |
|---|---|
| Target Compound Data | IC50 = 1380 nM |
| Comparator Or Baseline | Methysergide, pizotifen, cyproheptadine: no reported 5-HT6 affinity data available |
| Quantified Difference | Qualitative difference in receptor subtype engagement; Anisacril shows measurable 5-HT6 antagonism where comparators lack characterization |
| Conditions | Human recombinant 5-HT6 receptor expressed in HEK293 cells; inhibition of serotonin-induced cAMP production |
Why This Matters
For studies targeting 5-HT6-mediated pathways (appetite, cognition), Anisacril provides a characterized 5-HT6 antagonist tool where common serotonin antagonist comparators are pharmacologically undefined at this receptor.
- [1] TargetMine. Antagonist activity at human recombinant 5HT6 receptor (CHEMBL1170274). ChEMBL Assay CHEMBL3108624. View Source
- [2] Peroutka SJ. Antimigraine drug interactions with serotonin receptor subtypes in human brain. Ann Neurol. 1988;23(5):500-504. doi:10.1002/ana.410230512 View Source
